molecular formula C14H15F3N4O3 B2709000 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxyacetamide CAS No. 1421443-95-9

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2709000
CAS No.: 1421443-95-9
M. Wt: 344.294
InChI Key: VBFZZWBUJODEQA-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C14H15F3N4O3 and its molecular weight is 344.294. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through multi-step organic reactions. One potential method includes the reaction between ethyl-2-bromoacetate and 2-phenoxyethanamine, forming ethyl-2-(2-phenoxyethylamino)acetate. This intermediate is then reacted with 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole-1-carboxylic acid chloride under anhydrous conditions to yield the final product.

  • Typical reaction conditions include maintaining temperatures between 0-5°C to avoid side reactions and ensure higher yield.

  • Industrial Production Methods:

  • In industrial settings, large-scale production might involve optimized continuous flow synthesis techniques to enhance efficiency and product consistency. The use of automated reactors and real-time monitoring systems can streamline the process and ensure higher purity of the compound.

Chemical Reactions Analysis

  • Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly affecting the methyl group or the triazole ring.

  • Reduction: Certain reducing agents can selectively reduce the keto group to a hydroxyl group.

  • Substitution: Electrophilic substitution can occur at the phenoxyacetamide moiety, especially under acidic conditions.

  • Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as sodium borohydride.

  • Acid catalysts like hydrochloric acid for substitution reactions.

  • Major Products:

  • Oxidation might yield carboxylic acid derivatives.

  • Reduction typically forms hydroxylated compounds.

  • Substitution reactions produce a variety of substituted phenoxyacetamide derivatives.

Scientific Research Applications

  • Chemistry: Its unique structure serves as a model for studying the reactivity of triazole compounds and their applications in developing novel catalysts.

  • Biology: Investigated for its potential as an enzyme inhibitor due to its structural resemblance to known biologically active triazole derivatives.

  • Medicine: Explored as a candidate for developing new pharmaceuticals, particularly in antifungal and antimicrobial treatments.

  • Industry: Used as a precursor in the synthesis of agrochemicals and advanced materials.

Mechanism of Action

  • The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group often enhances the binding affinity to these targets, leading to more potent biological activity.

  • Pathways: It may inhibit the enzymatic activity by mimicking the substrate or altering the enzyme's active site, disrupting normal biochemical pathways.

Comparison with Similar Compounds

  • Similar compounds include those with trifluoromethyl groups and triazole rings like fluconazole and itraconazole.

  • Compared to these, N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenoxyacetamide may offer better selectivity and efficiency in certain reactions due to its unique structural attributes.

  • Fluconazole and itraconazole differ mainly in their substituents, which affect their solubility, bioavailability, and target specificity.

Hope you find this deep dive into this fascinating compound useful! What aspect caught your interest the most?

Properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3/c1-20-12(14(15,16)17)19-21(13(20)23)8-7-18-11(22)9-24-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFZZWBUJODEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)COC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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